Product packaging for Azocino[1,2-A]benzimidazole(Cat. No.:CAS No. 40826-58-2)

Azocino[1,2-A]benzimidazole

Cat. No.: B14664837
CAS No.: 40826-58-2
M. Wt: 194.23 g/mol
InChI Key: CPCJMWIRSYTJDH-UHFFFAOYSA-N
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Description

Azocino[1,2-a]benzimidazole is a sophisticated, polycyclic heterocyclic compound that belongs to a class of ring-fused benzimidazoles of significant interest in medicinal chemistry and drug discovery research . This scaffold is formed by the fusion of an eight-membered azocine ring with the [1,2-a] position of the benzimidazole core, creating a planar, conjugated structure that is a key feature for its biological interactions . Researchers value this core structure for its similarity to purine bases, allowing it to interact with biological macromolecules like DNA and various enzymes . The primary research focus for this compound derivatives has been in the development of novel anticancer agents. These compounds, particularly in their quinone forms, are investigated as potent bioreductive antitumor agents . Their mechanism of action is often linked to their ability to be enzymatically reduced by reductases such as NQO1 (DT-diaphorase), which is overexpressed in many solid tumors . This bio-reductive activation can lead to DNA damage through subsequent reactions, exhibiting selective cytotoxicity, especially under hypoxic conditions found in solid tumors . Studies on related alicyclic ring-fused benzimidazolequinones have demonstrated cytotoxicity in the nanomolar range against human cancer cells . Beyond oncology, the benzimidazole pharmacophore is a privileged structure in pharmacology, and the azocino-fused analogue represents a key intermediate for exploring new biological targets . The synthesis of this tricyclic system is typically achieved through multi-step organic processes, such as the thermolysis of specific Eschenmoser hydrazone precursors . This product is intended for research purposes by qualified laboratory personnel only. It is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B14664837 Azocino[1,2-A]benzimidazole CAS No. 40826-58-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40826-58-2

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

azocino[1,2-a]benzimidazole

InChI

InChI=1S/C13H10N2/c1-2-6-10-15-12-8-5-4-7-11(12)14-13(15)9-3-1/h1-10H

InChI Key

CPCJMWIRSYTJDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CN2C(=NC3=CC=CC=C32)C=C1

Origin of Product

United States

Synthetic Methodologies for Azocino 1,2 a Benzimidazole and Its Derivatives

Cyclization Approaches to the Azocino[1,2-A]benzimidazole Core

The formation of the this compound skeleton is often achieved through intramolecular cyclization reactions of appropriately substituted precursors. These methods include oxidative cyclizations, acid-catalyzed ring closures, and thermolytic reactions.

Oxidative Cyclization Strategies

Oxidative cyclization represents a prominent route for the synthesis of fused benzimidazole (B57391) systems. This approach typically involves the oxidation of an aniline (B41778) or anilide derivative, leading to the formation of a reactive intermediate that subsequently undergoes intramolecular cyclization.

The use of peracids to mediate the oxidative cyclization of anilides is a well-established method for constructing fused benzimidazole scaffolds. nih.gov While early work by Spiegel and Kaufmann in 1908 demonstrated the cyclization of 5-nitro-2-(piperidin-1-yl)aniline (B1302262) using Caro's acid, later studies by Adams and Nair expanded this methodology using peroxytrifluoroacetic acid, generated in situ from hydrogen peroxide and trifluoroacetic acid. nih.gov Meth-Cohn and Suschitzky further refined this by showing that various anilide derivatives (formyl, acetyl, and benzoyl) could undergo oxidative cyclization with peroxytrifluoroacetic acid or performic acid. nih.gov This method is particularly effective for the synthesis of five to seven-membered ring-fused benzimidazoles. nih.gov

A key aspect of this reaction is the proposed mechanism, which proceeds through an amine-N-oxide intermediate when starting from anilides, as opposed to a nitrosobenzene (B162901) intermediate from anilines. nih.gov This distinction is crucial as the reaction conditions can be tailored to favor one pathway over the other.

A notable example of this strategy is the formation of seven- and eight-membered ring-fused [1,2-a]benzimidazoles from the corresponding acetamides derived from the one-pot catalytic hydrogenation and acetylation of nitrobenzenes. nih.gov The conformation of these larger alicyclic rings appears to facilitate the cyclization of the nitroso intermediates formed during the hydrogenation process. nih.gov

Table 1: Examples of Peracid-Mediated Cyclizations

Starting MaterialPeracid SystemProductRing SizeReference
5-Nitro-2-(piperidin-1-yl)anilineCaro's acid7-Nitro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole6 nih.gov
o-Cyclic amine substituted anilidesPeroxytrifluoroacetic acidRing-fused benzimidazoles5-7 nih.gov
Nitrobenzene (B124822) derivatives (via acetamides)In situ nitroso intermediateAzepino- and Azocino[1,2-a]benzimidazoles7 & 8 nih.gov

In a move towards greener chemistry, protocols utilizing hydrogen peroxide in environmentally benign solvents have been developed. A study demonstrated the synthesis of pyrrolo[1,2-a]benzimidazoles from o-pyrrolo substituted anilines using hydrogen peroxide in ethyl acetate, which advantageously avoids the need for traditional carboxylic acid solvents and simplifies the work-up procedure. universityofgalway.ie This methodology has been successfully applied to the formation of six, seven, and eight-membered cyclizations. universityofgalway.ie

For certain substrates, such as in the formation of pyrido[1,2-a]benzimidazole (B3050246) and the cyclization of 3,6-dimethoxy-2-(cycloamino)anilines, the addition of one equivalent of methanesulfonic acid (MSA) was found to be necessary to achieve high yields. universityofgalway.ie This highlights the tunability of the reaction conditions to accommodate different starting materials.

Acid-Catalyzed Cyclization Reactions

Acid catalysis provides another effective pathway for the synthesis of fused benzimidazole systems. Isolated amine-N-oxides, which are intermediates in the peracid-mediated cyclization of anilides, have been shown to undergo acid-mediated formation of benzimidazoles and imidazobenzimidazoles. nih.gov This confirms the role of the amine-N-oxide intermediate and the feasibility of using acidic conditions to promote the final ring-closing step. nih.gov

Furthermore, 1-(2-Isothiocyanatophenyl)pyrrolidines can be cyclized under thermal acidic conditions to yield benzimidazothiazepines, demonstrating the versatility of acid catalysis in constructing related fused heterocyclic systems. nih.gov

Thermolysis-Induced Cyclizations of Precursors

Thermal decomposition of specific precursors can lead to the formation of the this compound ring system. One such method involves the thermolysis of N-aziridinyl imines (Eschenmoser hydrazones). nih.gov This reaction proceeds with the loss of nitrogen and trans-stilbene (B89595) to afford pyrrolo-, pyrido-, azepino-, and azocino[1,2-a]benzimidazoles that incorporate a fused cyclopropane (B1198618) ring. nih.gov

Another example of thermolysis is the cyclization of 1-(2-bromopropyl) derivatives of 1-allyl-2-amino-1H-benzimidazole under various conditions to produce dehydrobromination products. researchgate.net The structure of these products was confirmed through independent synthesis. researchgate.net Additionally, heating 1-acylmethyl-2-(ω-hydroxyalkylamino)benzimidazoles without a solvent can lead to the formation of derivatives of tricyclic systems, including 1H-imidazo[1,2-a]-benzimidazole. researchgate.net

Multicomponent Reaction (MCR) Strategies for Complex this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. While specific MCRs for the direct synthesis of the this compound skeleton are not extensively documented, methodologies developed for smaller ring analogs, such as imidazo[1,2-a]benzimidazoles, provide a foundational approach.

One notable MCR involves a one-pot, two-step synthesis of imidazo[1,2-a]benzimidazoles from the three-component reaction of a 2-aminobenzimidazole (B67599), an aromatic aldehyde, and an isocyanide. nih.govresearchgate.net The initial step is the condensation of the 2-aminobenzimidazole with the aldehyde under microwave irradiation to form an imine intermediate. This is followed by a [4+1] cycloaddition with an isocyanide to yield the final fused imidazole (B134444) ring. nih.govresearchgate.net Adapting this strategy to an eight-membered azocino ring would require a suitable difunctionalized starting material that could undergo a similar cascade of reactions to form the larger ring structure.

Another relevant MCR strategy is the modified Gewald reaction for the synthesis of 2-(2-aminothiophene)-benzimidazoles. rsc.orgresearchgate.net This one-pot reaction involves treating 2-(cyanomethyl)-benzimidazole with an aldehyde and elemental sulfur. rsc.orgresearchgate.net The sequence proceeds through a Knoevenagel condensation followed by cyclization with sulfur. rsc.orgresearchgate.net

Reaction Type Reactants Key Features Product Example Reference
[4+1] Cycloaddition2-Aminobenzimidazole, Aromatic Aldehyde, IsocyanideOne-pot, two-step, microwave-assistedImidazo[1,2-a]benzimidazole nih.govresearchgate.net
Modified Gewald2-(Cyanomethyl)-benzimidazole, Aldehyde, SulfurOne-pot, Knoevenagel condensation followed by cyclization2-(2-Aminothiophene)-benzimidazole rsc.orgresearchgate.net

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comresearchgate.netcivilica.com These principles are increasingly applied to the synthesis of benzimidazole derivatives, offering environmentally benign alternatives to traditional methods. researchgate.netumich.edu

Key green chemistry approaches applicable to this compound synthesis include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields. For instance, the synthesis of 1,2-disubstituted benzimidazoles has been achieved in 5-10 minutes with yields of 86-99% using microwave irradiation under solvent-free conditions. nih.gov This method avoids the need for conventional heating, which can be energy-intensive and lead to side reactions. umich.edunih.gov

Solvent-Free Conditions: Conducting reactions without a solvent, or "neat," minimizes waste and avoids the use of potentially toxic or volatile organic compounds. umich.edu A one-pot, solvent-free synthesis of benzimidazole derivatives has been developed by grinding reactants together before heating, showcasing high atom economy. umich.edu

Use of Green Catalysts and Solvents: The use of non-toxic, recyclable catalysts and environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG) is a cornerstone of green chemistry. chemmethod.com Various catalysts such as erbium(III) triflate (Er(OTf)₃), zinc triflate, and even boric acid in aqueous solution have been used for efficient benzimidazole synthesis. chemmethod.comnih.gov

Green Method Key Principle Example Application Advantages Reference
Microwave IrradiationEnergy efficiency, reduced reaction timeSynthesis of 1,2-disubstituted benzimidazolesFast (5-10 min), high yields (86-99%), solvent-free potential nih.gov
Solvent-Free GrindingWaste prevention, atom economyCondensation of o-phenylenediamine (B120857) with acids/aldehydesOperational simplicity, no organic solvents umich.edu
Green CatalystsUse of less hazardous, recyclable materialsCondensation using Er(OTf)₃, Zinc triflate, Boric acidMild conditions, high efficiency, reusability chemmethod.comnih.gov

Synthetic Pathways for Annulated this compound Derivatives

Construction of Fused Cyclopropane Systems

Fusing a cyclopropane ring onto the this compound framework creates a rigid, three-dimensional structure of significant interest. While direct cyclopropanation of the azocino system is a specialized area, methods developed for related N-heterocycles offer viable pathways. A general approach involves the direct and modular synthesis of cyclopropane-fused lactams from unsaturated amines using α-diazo acylating agents. nih.gov This proceeds through acylation, a (3+2) cycloaddition, and subsequent fragmentation. nih.gov

A notable method for fusing a cyclopropane ring onto pyrrolo- and pyrido-[1,2-a]-benzimidazoles involves the cycloaddition of diazomethines. researchgate.net These are generated from the thermolysis of N-(alkenyl)benzimidazole-2-Eschenmoser hydrazones. researchgate.net Another advanced strategy involves a palladium-catalyzed aza-Heck-type cyclization of N-(pentafluorobenzoyloxy)carbamates, which generates an intermediate that undergoes C(sp³)–H palladation to form the cyclopropane ring. liverpool.ac.uk These methods provide access to complex, medicinally valuable scaffolds that are otherwise difficult to synthesize. liverpool.ac.uk

Methodology Precursor Type Key Transformation Product Class Reference
Diazomethine CycloadditionN-(alkenyl)benzimidazole-2-Eschenmoser hydrazonesThermolysis and 1,3-dipolar cycloadditionCyclopropane-fused pyrido-[1,2-a]-benzimidazoles researchgate.net
Diazo Acylating AgentsUnsaturated aminesAcylation, (3+2) cycloaddition, fragmentationCyclopropane-fused lactams nih.gov
Aza-Heck CascadeN-(pentafluorobenzoyloxy)carbamatesPd(0)-catalyzed cyclization and C(sp³)–H palladationSpiro- or ring-fused cyclopropanes liverpool.ac.uk

Elaboration to Azocino[1,2-A]benzimidazolequinones

The benzimidazolequinone moiety is a key feature of many bioreductive anticancer agents. The synthesis of an azocino[1,2-a]benzimidazolequinone represents a significant elaboration of the core structure. A facile synthesis for the eight-membered this compound ring system has been reported, starting from 1-nitrophenyl-2-azacycloalkanes via a one-pot catalytic hydrogenation/acetylation process. researchgate.net This this compound can then be further elaborated. For example, 3-Methoxy-azepino[1,2-a]benzimidazole was successfully converted into the corresponding dione, demonstrating a viable pathway to these quinone derivatives. researchgate.net

The general strategy for creating benzimidazolequinones from their dimethoxy-benzimidazole precursors involves oxidation, often in excellent yields. researchgate.net The key challenge lies in the initial construction of the multi-ring system with the appropriate substituents in place for the final oxidation step. Radical cyclization has proven to be a key step in the synthesis of related five, six, and seven-membered alicyclic ring [1,2-a]-fused bioreductive benzimidazolequinones. researchgate.net

Other Heterocycle Annulations via Advanced Transformations

Beyond the fusion of common rings, advanced transformations can be employed to annulate other heterocyclic systems onto the this compound core. These methods often introduce additional nitrogen, oxygen, or sulfur atoms, leading to novel scaffolds with diverse properties.

For example, a series of 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines can be prepared and subsequently cyclized with chloroacetyl chloride to introduce a four-membered β-lactam (azetidin-2-one) ring. researchgate.netnih.gov This cycloaddition creates 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4'-substituted)-phenylazetidin-2-ones. researchgate.net

Another powerful technique is the "click reaction," a copper-catalyzed azide-alkyne cycloaddition. This has been used to synthesize benzimidazole/1,2,3-triazole hybrids by reacting a propargyl-substituted benzimidazole with various azide (B81097) derivatives. nih.gov This modular approach allows for the rapid generation of a library of diverse compounds.

Furthermore, 1,2,4-oxadiazin-5(6H)-one rings have been synthesized by condensing amidoximes with alkyl 2-halocarboxylates. mdpi.com Applying such a strategy to a suitably functionalized this compound could lead to the fusion of this heterocycle.

Annulated Heterocycle Key Reagents Transformation Reference
Azetidin-2-one (β-Lactam)Substituted benzimidazolyl-imine, Chloroacetyl chloride[2+2] Cycloaddition researchgate.net
1,2,3-TriazolePropargyl-benzimidazole, Organic azide, CuSO₄Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) nih.gov
1,2,4-Oxadiazin-5(6H)-oneAmidoxime, Alkyl 2-halocarboxylateCondensation/Cyclization mdpi.com

Spectroscopic Characterization Techniques in Azocino 1,2 a Benzimidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for the detailed structural analysis of organic molecules, including complex fused systems like Azocino[1,2-a]benzimidazole derivatives. Through one- and two-dimensional experiments, researchers can map the carbon-hydrogen framework and determine the precise connectivity and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within a molecule. The chemical shifts (δ), signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the initial assignment of the molecular structure. nih.govmdpi.com

In the study of complex derivatives such as Benzo researchgate.netnih.govarabjchem.orgugm.ac.iddiazocino[2,1-a]isoindol-12(14H)-ones, ¹H and ¹³C NMR spectra are the first step in characterization. nih.gov For example, in the ¹H-NMR spectrum of 3-(2-Oxo-2-phenylethyl)isobenzofuran-1(3H)-one, a precursor for the synthesis of the fused diazocino system, characteristic signals appear for the aromatic and methylene (B1212753) protons. nih.gov The final fused products are also characterized by their unique sets of proton and carbon signals, which are assigned using a variety of NMR experiments. nih.gov

Table 1: Representative ¹H NMR Data for a Precursor to a Fused Diazocino Benzimidazole (B57391) System

Compound Proton Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
3-(2-Oxo-2-phenylethyl)isobenzofuran-1(3H)-one H-7' 7.91 d, J = 7.6
H-5' 7.68 t, J = 7.6
Aromatic 7.49–7.62 m
H-4' 7.44 d, J = 1.4
Aromatic 7.29–7.40 m
H-3 6.10 t, J = 6.5
CH₂ 3.64 dd, J = 17.2, 6.9
CH₂ 3.46 dd, J = 17.9, 6.2

Data sourced from the characterization of a precursor used in the synthesis of Benzo researchgate.netnih.govarabjchem.orgugm.ac.iddiazocino[2,1-a]isoindol-12-(14H)-one derivatives. nih.gov

The ¹³C NMR spectra of condensed benzimidazoles provide signals for all expected carbon atoms, which helps in confirming the fused ring structure. arabjchem.org In some cases, the multiplicities of carbon signals are determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). arabjchem.org

While 1D NMR provides essential data, complex structures often lead to overlapping signals and ambiguous assignments. Two-dimensional NMR techniques are employed to resolve these issues by showing correlations between nuclei.

In the structural elucidation of Benzo researchgate.netnih.govarabjchem.orgugm.ac.iddiazocino[2,1-a]isoindol-12(14H)-one derivatives, the distinction between two potential regioisomers formed during synthesis was a critical challenge. nih.gov This was resolved using Heteronuclear Multiple Bond Correlation (HMBC) experiments. nih.gov HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, providing definitive proof of the connectivity across the molecular skeleton and confirming the correct isomeric structure. ugm.ac.idnih.gov

Other 2D techniques are also vital in the study of benzimidazole derivatives. ¹H-¹H COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, while HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms. ugm.ac.id Techniques like ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) are used to determine the spatial proximity of protons, which is crucial for understanding the stereochemistry of the molecule. ugm.ac.id

Tautomerism, the migration of a proton between two sites, is a well-known phenomenon in the parent benzimidazole ring system. nih.gov NMR spectroscopy is a primary technique for studying this dynamic equilibrium. nih.gov In many cases, proton exchange is rapid at room temperature, leading to averaged signals in the NMR spectrum. nih.gov By using specific solvents or lowering the temperature, this exchange can be slowed, allowing for the observation and quantification of individual tautomers. researchgate.netnih.gov For instance, the prototropic rate for benzimidazole itself has been measured in HMPA-d₁₈. nih.gov While the fusion of the azocino ring in this compound locks the system into a single tautomeric form, the analysis of tautomerism is critical for the characterization of the N-unsubstituted benzimidazole precursors used in its synthesis. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight of synthesized compounds and providing structural information through the analysis of fragmentation patterns. nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule, confirming that the correct product has been formed. researchgate.net

The fragmentation of benzimidazole derivatives under electron impact (EI) often involves characteristic losses. A common fragmentation pathway for the benzimidazole nucleus itself involves the elimination of a molecule of HCN. The fragmentation patterns of more complex, fused systems can help to confirm the core structure and the identity of substituents. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. nih.govnih.gov In the synthesis of derivatives of the this compound system, IR spectroscopy can be used to monitor the reaction progress. For example, in the synthesis of Benzo researchgate.netnih.govarabjchem.orgugm.ac.iddiazocino[2,1-a]isoindol-12-(14H)-one, the starting materials show characteristic carbonyl (C=O) stretching frequencies around 1685 cm⁻¹ and 1742 cm⁻¹. nih.gov The disappearance of precursor bands and the appearance of new bands corresponding to the final product confirm the transformation.

General characteristic IR bands for benzimidazole derivatives include N-H stretching vibrations (for non-fused or N-unsubstituted precursors) and C=N stretching vibrations. researchgate.netresearchgate.net For example, in various 2-substituted benzimidazoles, the C=N stretch is observed around 1610-1623 cm⁻¹, while N-H stretching can appear in the range of 3185-3449 cm⁻¹.

Electronic Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule and are particularly useful for characterizing conjugated π-systems, such as those found in this compound. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.

The UV-Vis absorption spectrum of the basic benzimidazole structure typically shows an absorption maximum around 280 nm. nih.gov In more complex, fused polycyclic benzimidazole derivatives, the extended conjugation leads to shifts in the absorption maxima. nih.gov The specific absorption wavelengths are sensitive to the molecular structure and the solvent polarity. nih.gov For some 1,2-disubstituted benzimidazolium derivatives, transitions have been observed as an absorption maximum at 280 nm and a shoulder at 320 nm, both attributed to π-π* transitions. nih.gov Certain benzimidazole derivatives are also known to be strongly fluorescent, a property that is highly dependent on their structure and environment.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the structure-property relationships of materials.

The crystal data for [1,2a]benzimidazol-2-yl amidine is summarized below:

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2(1)/n nih.gov
a (Å)12.679(2) nih.gov
b (Å)8.468(3) nih.gov
c (Å)13.108(2) nih.gov
β (°)96.538(2) nih.gov
V (ų)1398.2 nih.gov
Z4 nih.gov

Thermal Analysis (TGA, DTA, DSC) for Phase Behavior

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and phase behavior of materials.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition and thermal stability. DTA measures the temperature difference between a sample and a reference material, while DSC measures the heat flow into or out of a sample. These techniques can be used to determine melting points, glass transition temperatures, and the thermodynamics of phase transitions.

For [1,2a]benzimidazol-2-yl amidine, thermal analysis (TGA, DTA, and DSC) was used to characterize its thermal properties. nih.gov In a broader context, polyimides containing benzimidazole moieties have shown excellent thermal stability, with decomposition temperatures (Td5%) as high as 554 °C and glass transition temperatures (Tg) reaching up to 448 °C.

The thermal properties of selected benzimidazole-containing materials are presented in the table below:

MaterialTechniqueKey FindingReference
[1,2a]Benzimidazol-2-yl amidineTGA, DTA, DSCCharacterization of thermal properties nih.gov
Polyimides with benzimidazole unitsTGA, DSCHigh thermal stability (Td5% up to 554 °C, Tg up to 448 °C)

Computational and Theoretical Investigations of Azocino 1,2 a Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for investigating the intricacies of molecular systems. These methods allow for the detailed exploration of a molecule's energetic landscape, electronic characteristics, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govdergipark.org.tr It has been widely applied to study various aspects of benzimidazole (B57391) derivatives. dergipark.org.trnih.govfigshare.com DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-31G** or 6-311++G(d,p), provide a balance between computational cost and accuracy for predicting molecular properties. nih.govnih.gov These calculations are instrumental in understanding the geometry, electronic behavior, and potential applications of novel compounds. nih.govfigshare.com

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of benzimidazole, DFT methods are employed to determine optimized structural parameters like bond lengths and angles. nih.govnih.gov For instance, in a study of N-Butyl-1H-benzimidazole, the optimized C1-N26 and C2-N27 bond lengths were calculated to be 1.386 Å and 1.387 Å, respectively, showing good agreement with experimental data. nih.gov

Conformational analysis is crucial for flexible molecules, as different conformers can exhibit distinct properties. Potential energy surface (PES) scans are carried out to identify the most stable conformers of a molecule. This involves systematically changing specific dihedral angles and calculating the corresponding energy to map out the energetic landscape. For some benzimidazole derivatives, it has been shown that different isomers, such as syn and anti forms, can have varying stability depending on the electronic nature of their substituents. nih.gov

Table 1: Selected Optimized Bond Lengths (Å) for N-Butyl-1H-benzimidazole
BondTheoretical (DFT/B3LYP/6-311++G(d,p))Experimental
C1-N261.3861.391
C2-N271.3871.367
C7-N261.377-
C7-N271.306-

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. dergipark.org.tr

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable. researchgate.net For various benzimidazole derivatives, this energy gap has been calculated to understand their reactivity. dergipark.org.trresearchgate.net For example, in a study of two benzimidazole derivatives, the HOMO-LUMO energy gaps were found to be influenced by the presence of electron-withdrawing or donating groups. dergipark.org.tr The distribution of the HOMO and LUMO across the molecular structure reveals the likely sites for electrophilic and nucleophilic attacks. trdizin.gov.tr

Table 2: Frontier Molecular Orbital Energies and Related Parameters for Two Benzimidazole Derivatives
CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)
Derivative 1-5.88-1.204.68
Derivative 2-6.23-1.894.34

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP surface is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas represent neutral potential. nih.gov

For benzimidazole and its derivatives, MEP maps reveal that the regions around electronegative atoms like nitrogen and oxygen are generally electron-rich (red or yellow), while the hydrogen atoms of the imidazole (B134444) ring and other parts of the molecule can be electron-poor (blue). researchgate.netnih.govresearchgate.net These maps are instrumental in understanding intermolecular interactions and predicting how a molecule will interact with biological receptors or other chemical species. trdizin.gov.tr

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the system.

In the case of N-Butyl-1H-benzimidazole, NBO analysis has shown significant delocalization of electron density. nih.gov For instance, the interaction between the sigma orbital of the C1-C2 bond and the antibonding sigma orbitals of C1-C6, C1-N26, and C6-H11 leads to stabilization energies of 4.63, 0.86, and 2.42 kJ/mol, respectively. nih.gov This type of analysis helps to explain the molecule's stability and the nature of its intramolecular charge transfer.

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.net Computational methods can predict the NLO response of a molecule by calculating properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A high value of β is indicative of a strong NLO response.

For some benzimidazole derivatives, the potential for NLO applications has been investigated. figshare.comresearchgate.net Theoretical calculations can help to screen candidate molecules and understand the structural features that enhance NLO properties. For example, the presence of donor-acceptor groups within the molecular structure can lead to increased charge transfer and a larger hyperpolarizability. Studies on azobenzene (B91143) polymers, which share some structural motifs with the azocino system, have demonstrated how molecular design can lead to enhanced NLO properties. researchgate.net

Ab Initio Methods for Electronic Properties

Ab initio quantum chemistry methods are foundational in the computational study of molecules like Azocino[1,2-a]benzimidazole. These first-principles calculations solve the electronic Schrödinger equation without empirical parameters, providing highly accurate descriptions of electronic properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are employed to determine the molecule's geometric and electronic structure.

For benzimidazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are common for optimizing molecular geometry and predicting spectroscopic signatures. nih.gov Such calculations for this compound would yield crucial data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule. nih.gov Furthermore, these methods are used to calculate fundamental electronic properties, including dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), which are essential for understanding the molecule's reactivity and kinetic stability. researchgate.net The energy gap between the HOMO and LUMO, for instance, is a key indicator of chemical reactivity and the energy required for electronic excitation. researchgate.net

Table 1: Illustrative Electronic Properties of a Fused Benzimidazole System Calculated by Ab Initio Methods

Note: The following data is representative of typical values for fused benzimidazole systems and serves as an illustrative example for this compound, for which specific experimental or calculated data is not publicly available.

PropertyCalculated ValueUnit
Total Energy-850.123Hartrees
HOMO Energy-6.2eV
LUMO Energy-1.8eV
HOMO-LUMO Gap4.4eV
Dipole Moment3.5Debye

Topological Analysis of Electron Density

Topological analysis of the electron density provides a powerful framework for interpreting chemical bonding and non-covalent interactions without relying on orbital-based models. These methods partition the molecular space into chemically meaningful regions based on the scalar fields of electron density and its derivatives.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes the topology of the electron density (ρ(r)). researchgate.net This analysis identifies critical points where the gradient of the electron density is zero. Bond Critical Points (BCPs) found between atoms are indicative of a chemical bond. nih.gov The properties at these BCPs, such as the electron density value and the Laplacian of the electron density (∇²ρ(r)), characterize the nature of the interaction. For this compound, AIM analysis would precisely define the atomic basins and characterize the covalent bonds within the fused ring system, distinguishing between polar and non-polar covalent interactions and identifying any potential hydrogen bonds. nih.gov

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a method used to visualize and characterize non-covalent interactions (NCIs) in molecular systems. It is based on the relationship between the electron density and its first derivative. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ), it is possible to identify and color-code different types of interactions. researchgate.net For this compound, this would reveal regions of strong attraction (like hydrogen bonds), weak van der Waals interactions, and strong steric repulsion within the eight-membered azocine (B12641756) ring and between different parts of the molecule. researchgate.net These insights are crucial for understanding crystal packing and molecular conformation.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a tool that maps the localization of electrons in a molecule, providing a clear picture of chemical bonds, lone pairs, and atomic core shells. bohrium.com ELF values range from 0 to 1, where high values (close to 1) correspond to regions with a high probability of finding a localized electron pair, characteristic of covalent bonds or lone pairs. bohrium.com In contrast, low values indicate regions of electron delocalization. bohrium.com For a complex aromatic system like this compound, an ELF analysis would visualize the delocalized π-system across the benzimidazole core and identify the precise locations of covalent bonds and the nitrogen lone pairs. researchgate.net

Localized Orbital Locator (LOL) Analysis

Similar to ELF, the Localized Orbital Locator (LOL) analysis provides a visual representation of electron localization. researchgate.net LOL profiles are particularly effective at highlighting regions where orbitals have significant overlap, thus clearly defining bonding regions. nih.gov The color-coded maps generated from LOL calculations on this compound would confirm the presence and nature of its covalent bonds and non-bonding electrons, offering a complementary perspective to ELF on the electronic structure. nih.gov

Table 2: Representative Data from Topological Analysis of a Benzimidazole Derivative

Note: This table provides an example of the type of data obtained from AIM analysis for a representative C-N bond in a benzimidazole-like structure. It is for illustrative purposes only.

BondElectron Density at BCP (ρ)Laplacian of ρ at BCP (∇²ρ)Bond Type Indication
C-N0.285-0.650Covalent
N-H0.350-1.890Polar Covalent

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can predict the conformational dynamics, stability, and interaction of molecules in various environments. bohrium.comnih.gov

For this compound, MD simulations could be used to explore its conformational landscape, particularly the flexibility of the eight-membered azocino ring. Such simulations, often performed using force fields like GROMACS, can reveal the most stable conformations and the energy barriers between them. bohrium.com In the context of drug design, MD simulations are invaluable for studying the stability of a ligand-protein complex. If this compound were docked into a biological target, MD simulations would assess the stability of the binding pose, calculating metrics like the root-mean-square deviation (RMSD) of the complex over the simulation time to confirm a stable interaction. nih.govmdpi.com

Table 3: Illustrative MD Simulation Parameters for a Benzimidazole Derivative in a Biological System

Note: The parameters below are typical for an MD simulation of a small molecule like a benzimidazole derivative complexed with a protein. This is a representative example.

ParameterValue/SettingPurpose
Simulation PackageGROMACSTo run the simulation
Force FieldCHARMM36To define interatomic potentials
Simulation Time100 nsTo observe dynamic behavior
Temperature310 KTo mimic physiological conditions
Pressure1 barTo mimic physiological conditions
Key MetricRMSDTo assess conformational stability

pKa Prediction and Acid-Base Equilibria Studies

The acid-base dissociation constant (pKa) is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug molecule, affecting its absorption, distribution, metabolism, excretion, and interaction with biological targets. nih.gov For benzimidazole-based systems, including the this compound core, understanding the pKa is essential for predicting their physiological behavior.

Computational methods, alongside experimental techniques like NMR spectroscopy, potentiometry, and spectrophotometry, are employed to determine the pKa values of benzimidazole derivatives. redalyc.orgresearchgate.netredalyc.org For instance, studies on 2-(aminomethyl)benzimidazole have utilized computer programs such as HypNMR, SUPERQUAD, and SQUAD to analyze experimental data and determine its acid-base equilibrium constants. redalyc.orgresearchgate.net These studies identified multiple pKa values corresponding to the different ionizable groups within the molecule. redalyc.orgredalyc.org

A study on 2-(aminomethyl)benzimidazole determined its pKa values at 25 °C using various techniques, which were then computationally refined. The results from NMR spectroscopy are presented below.

pKa ValueDetermined Value (Variable Ionic Strength)Corresponding Ionizable Group
pKa13.103 ± 0.079Benzimidazole Ring Nitrogen
pKa27.624 ± 0.063Aminomethyl Group
pKa312.540 ± 0.038Benzimidazole N-H Proton
pKa values for 2-(aminomethyl)benzimidazole determined by NMR spectroscopy. redalyc.orgresearchgate.netredalyc.org

Computational Approaches to Structure-Activity Relationship (SAR)

Computational Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the benzimidazole family, SAR analyses have revealed that the nature and position of substituents on the heterocyclic scaffold are critical determinants of pharmacological effect. mdpi.comnih.gov

Key findings from SAR studies on benzimidazole derivatives indicate that substitutions at the N1, C2, C5, and C6 positions significantly modulate their anti-inflammatory, antimicrobial, and anticancer activities. mdpi.comnih.govresearchgate.net For example, in fused systems like pyrimido[1,2-a]benzimidazoles, which are structurally analogous to azocino[1,2-a]benzimidazoles, the substituents on the pyrimidine (B1678525) ring play a crucial role in their biological profile. mdpi.com Computational models help to rationalize these observations by simulating how different functional groups alter the molecule's electronic properties, conformation, and ability to interact with specific biological targets. researchgate.net These insights are instrumental in the rational design of new this compound derivatives with enhanced potency and selectivity.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein (receptor). ijpsr.com This method is widely applied to the benzimidazole scaffold to elucidate its mechanism of action and to guide the design of more potent inhibitors. researchgate.net

Studies on pyrimido[1,2-a]benzimidazole (B3050247) derivatives, close structural relatives of azocino[1,2-a]benzimidazoles, have used molecular docking to investigate their interactions as corticotropin-releasing factor 1 (CRF-1) receptor antagonists. nih.gov These simulations revealed key interactions within the receptor's binding pocket.

Similarly, other benzimidazole derivatives have been docked into various enzyme active sites to understand their inhibitory potential. For instance, docking studies of benzimidazole-based compounds against tubulin have shown that their biological activity relies on binding to the colchicine (B1669291) binding site. mdpi.com These analyses identified specific amino acid residues crucial for binding.

Compound ClassTarget ProteinKey Interacting ResiduesType of Interaction
Pyrimido[1,2-a]benzimidazoleCRF-1 ReceptorGlu196, Lys334, Arg283, Asp284, Asn199Hydrogen Bonding
Pyrimido[1,2-a]benzimidazoleCRF-1 ReceptorTrp9π-π Stacking
Benzimidazole AcrylonitrilesTublin (β-subunit)Leu255, Leu248, Met259, Ala354, Ile378Hydrophobic Interactions
N-tolyl substituted benzimidazolePDK1Glu209, Thr222Hydrogen Bonding
Summary of key molecular docking interactions for benzimidazole derivatives with various protein targets. nih.govmdpi.comnih.gov

These docking studies provide a detailed atomic-level understanding of receptor interactions, which is invaluable for the structure-based design of novel this compound derivatives as targeted therapeutic agents.

Pharmacophore Modeling and Ligand-Based Design

When the three-dimensional structure of a biological target is unknown, ligand-based design strategies, particularly pharmacophore modeling, become essential. A pharmacophore model is an abstract representation of the key steric and electronic features that a molecule must possess to ensure optimal interaction with a specific receptor and trigger a biological response. nih.gov

This approach has been successfully used to develop models for various targets based on active benzimidazole and related heterocyclic ligands. merckmillipore.comnih.gov For example, a 3D pharmacophore model for sigma(1) receptor ligands was developed based on a series of active compounds, identifying essential features for binding. merckmillipore.com

Pharmacophore ModelKey Features Identified
Sigma(1) Receptor LigandsOne positive ionizable feature, one hydrogen bond acceptor, two hydrophobic aromatic features, one general hydrophobic feature.
VEGFR-2 InhibitorsHinge region binding moiety (e.g., benzoxazole (B165842) ring), central aromatic ring, groups interacting with the DFG domain.
Key features identified in pharmacophore models for related heterocyclic compounds. merckmillipore.comnih.gov

These models serve as templates for virtual screening of compound libraries or for the de novo design of new molecules. nih.gov By applying pharmacophore modeling to a series of biologically active this compound derivatives, researchers can distill the essential structural requirements for activity. This knowledge allows for the focused design and synthesis of novel compounds with a higher probability of success, optimizing their interaction with the intended biological target.

Reactivity and Reaction Mechanisms of Azocino 1,2 a Benzimidazole

Electrophilic Substitution Reactions on the Azocino[1,2-A]benzimidazole Scaffold

The benzimidazole (B57391) core is an aromatic 10π electron bicyclic system. chemicalbook.com Theoretical calculations and experimental evidence for the parent benzimidazole structure indicate that the benzene (B151609) portion of the molecule is π-excessive, making it susceptible to electrophilic substitution reactions. chemicalbook.com Consequently, positions 7, 8, 9, and 10 of the this compound scaffold (corresponding to positions 4, 5, 6, and 7 of benzimidazole) are the predicted sites for electrophilic attack. The precise regioselectivity of such reactions would be influenced by the substitution pattern already present on the scaffold and the nature of the electrophile.

Common electrophilic substitution reactions applicable to aromatic systems, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation, are theoretically possible on the benzene ring of the this compound core. The specific conditions required would likely involve strong acids or Lewis acid catalysts to generate the potent electrophiles needed to react with the heterocyclic system.

Reaction TypeTypical ReagentsPredicted Site of SubstitutionNotes
NitrationHNO₃/H₂SO₄Positions 7, 8, 9, 10Reaction conditions must be carefully controlled to avoid oxidation or degradation of the heterocyclic rings.
HalogenationBr₂, Cl₂, I₂ with Lewis AcidPositions 7, 8, 9, 10Direct halogenation is a common method for functionalizing the benzene part of the benzimidazole core.
SulfonationFuming H₂SO₄Positions 7, 8, 9, 10Can lead to the introduction of a sulfonic acid group, enhancing water solubility.
Friedel-Crafts AcylationRCOCl/AlCl₃Positions 7, 8, 9, 10Introduces an acyl group, a versatile handle for further derivatization.

Nucleophilic Reactivity and Transformations

In contrast to the electron-rich nature of the benzene ring, the imidazole (B134444) portion of the benzimidazole system is considered π-deficient. This electronic characteristic renders the C-2 position (the carbon atom flanked by the two nitrogen atoms) susceptible to nucleophilic attack. chemicalbook.com In the this compound scaffold, this corresponds to the C-12a carbon. However, direct nucleophilic substitution at this position on an unsubstituted ring is generally difficult and often requires the presence of a good leaving group.

A more prominent manifestation of nucleophilic reactivity is observed in intramolecular cyclization reactions that form the fused ring system itself. Intramolecular nucleophilic aromatic substitution (SNAr) is a key mechanism where a nitrogen nucleophile attacks an activated aromatic ring to form a new heterocyclic ring. nih.govnih.gov For instance, the synthesis of related ring-fused benzimidazoles can be achieved through the SNAr of 2-fluoronitrosobenzene with cyclic amines. mdpi.com Similarly, 2-(2-nitrophenyl)-1H-benzimidazoles can undergo high-yielding intramolecular SNAr where a pendant alkoxide displaces the nitro group to form complex polycyclic structures. nih.gov

Cycloaddition Reactions Involving this compound Precursors

Cycloaddition reactions provide a powerful synthetic route to the this compound skeleton, often involving the construction of the azocino ring onto a pre-existing benzimidazole core. One notable method involves the thermolysis of N-aziridinyl imines (also known as Eschenmoser hydrazones). mdpi.comnih.gov This reaction proceeds with the loss of nitrogen and another stable molecule (e.g., trans-stilbene) to generate the fused this compound structure, which may also incorporate a cyclopropane (B1198618) ring. mdpi.comnih.gov

Analogous strategies in related systems highlight the versatility of cycloaddition chemistry. For example, Rh(III)-catalyzed [4+2] annulation of 2-arylbenzimidazoles with α-diazo carbonyl compounds has been used to construct benzimidazole-fused quinolines. nih.gov Another related reaction involves the [4+2] cycloaddition of diazolopyridazines with ynamines, which leads to the formation of benzimidazole and indazole derivatives. researchgate.net These examples underscore the potential for developing diverse cycloaddition strategies to access the this compound scaffold and its analogues.

Reaction TypePrecursorsKey FeaturesResulting Structure
Thermolysis of N-aziridinyl iminesEschenmoser hydrazones derived from benzimidazoleInvolves loss of N₂ and trans-stilbene (B89595). mdpi.comnih.govAzocino[1,2-a]benzimidazoles, often with a fused cyclopropane ring. mdpi.comnih.gov
Rh(III)-catalyzed [4+2] Annulation (Analogous)2-Arylbenzimidazoles and α-diazo carbonyl compoundsProceeds via C-H activation and carbene insertion. nih.govBenzimidazole-fused quinolines. nih.gov
[4+2] Cycloaddition (Analogous)Diazolopyridazines and ynaminesLeads to the formation of various benzodiazoles. researchgate.netBenzimidazole and indazole derivatives. researchgate.net

Ring-Opening and Ring-Expansion Reactions

While the benzimidazole ring system is generally stable, it can undergo ring-opening under specific, often strenuous, conditions. Research has shown that during the benzylation of benzimidazole to develop analogues of an antiplatelet agent, an unexpected ring-opened product can be formed in addition to the expected N-benzylated compound. researchgate.net This side product results from the 1,3-dibenzylation of the imidazole ring, which subsequently leads to the cleavage of the heterocyclic core. The structure of this opened product was identified as 2-benzylamino-N-benzyl-N-ethoxycarbonylphenylcarbonylaniline. researchgate.net This finding demonstrates that the imidazole portion of the fused system can be susceptible to cleavage upon over-alkylation.

Currently, there is limited specific information in the scientific literature regarding ring-expansion reactions of the this compound scaffold itself. Such transformations are complex and would likely require multi-step synthetic sequences involving initial ring-opening followed by recyclization with a fragment that incorporates additional atoms.

Oxidation and Reduction Chemistry of Azocino[1,2-A]benzimidazoles

The oxidation and reduction chemistry associated with azocino[1,2-a]benzimidazoles is primarily linked to the synthetic methods used to construct the ring-fused benzimidazole core. Oxidative cyclization is a cornerstone of benzimidazole synthesis. nih.gov These reactions typically start with o-cyclic amine substituted anilines or anilides. nih.gov

The mechanisms for these oxidative cyclizations differ based on the substrate:

From Anilines: Oxidation of o-(cycloamino)anilines, for example with Caro's acid (H₂SO₅) or peroxytrifluoroacetic acid, is proposed to proceed through a nitrosobenzene (B162901) intermediate. nih.gov

From Anilides: When anilide derivatives are used, the oxidative cyclization is thought to occur via an amine-N-oxide intermediate under acidic conditions. nih.gov

A variety of oxidizing agents have been employed for these transformations, including both metal-based and metal-free systems.

Reagent/MethodSubstrate TypeProposed IntermediateReference
Caro's Acid (H₂SO₅)o-(cycloamino)anilineNitroso intermediate nih.gov
Peroxytrifluoroacetic acid (H₂O₂/TFA)Anilines or AnilidesNitroso or Amine-N-oxide nih.gov
TEMPO/airo-(cycloamino)anilineIminium ion nih.gov
Fe(III)o-(cycloamino)anilineRadical cation nih.gov
Anodic Oxidation (Electrochemical)o-(cycloamino)anilineIminium ion nih.gov

Reduction reactions are also integral to some synthetic pathways, such as the reduction of a nitrobenzene (B124822) group which can be followed by an intramolecular cyclization to form the fused ring system. mdpi.comnih.gov

Functionalization and Derivatization Strategies

Further modification of the this compound scaffold can be achieved through various functionalization and derivatization strategies, largely adapted from the well-established chemistry of the benzimidazole core. nih.govnih.gov These strategies allow for the fine-tuning of the molecule's physical, chemical, and biological properties.

Key derivatization approaches include:

N-Functionalization: The pyrrole-like nitrogen of the benzimidazole core can be readily alkylated, arylated, or acylated. nih.govresearchgate.net Reactions with substituted halides in the presence of a base like potassium carbonate are commonly used to introduce a wide variety of substituents at this position. nih.gov

C-2 Substitution: The C-2 position of benzimidazole is a frequent target for introducing substituents. This is often accomplished during the synthesis of the ring itself by condensing o-phenylenediamine (B120857) with different carboxylic acids, aldehydes, or their derivatives. chemrxiv.org

Multi-component Reactions: Copper-catalyzed three-component reactions involving N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes have been developed to efficiently synthesize 1,2-disubstituted benzimidazoles. nih.gov This methodology could potentially be adapted for derivatives of the this compound system.

Annulation: Annulation onto the pre-formed benzimidazole is a widely used strategy to build fused-ring systems. nih.gov This involves reacting a substituted benzimidazole with reagents that can form a new ring across the N-1 and C-2 positions.

StrategyPosition(s) TargetedCommon Reagents/MethodsPurpose
N-Alkylation/ArylationBridgehead NitrogenAlkyl/aryl halides, K₂CO₃Modify steric and electronic properties; introduce new functional groups. nih.gov
Substitution on Benzene RingPositions 7, 8, 9, 10Electrophilic substitution (e.g., nitration, halogenation)Modulate electron density and introduce pharmacophoric groups.
Further AnnulationN-1 and C-2 positions of coreBifunctional electrophilesCreate more complex polycyclic systems. nih.gov
Multi-component SynthesisMultiple positionsCu-catalyzed coupling of diamines, alkynes, and azides. nih.govEfficiently build libraries of substituted analogues.

Structure Activity Relationship Sar of Azocino 1,2 a Benzimidazole Analogs for Biological Systems

Influence of Substituent Position and Nature on Molecular Interactions

The biological activity of fused benzimidazole (B57391) systems is profoundly influenced by the nature and position of substituents on both the benzimidazole core and the fused ring. While direct data on azocino[1,2-a]benzimidazole is not available, we can infer potential trends from related structures such as imidazo[1,2-a]benzimidazoles, pyrimido[1,2-a]benzimidazoles, and other fused analogs.

Substituents on the benzimidazole ring, particularly at the C5 and C6 positions, are known to significantly modulate biological activity. For instance, in various benzimidazole derivatives, the presence of electron-withdrawing groups like nitro (-NO2) or formyl (-CHO) at the 5-position has been correlated with enhanced inhibitory activity against certain enzymes like topoisomerase I. semanticscholar.org Conversely, electron-donating groups can also potentiate activity depending on the biological target. The introduction of a hydrogen atom at the 5-position of a benzimidazole ring, as opposed to an electron-withdrawing group, has been shown to be beneficial for antifungal activity in some series. nih.gov

The nature of the substituent at the 2-position of the benzimidazole core is also a critical determinant of activity. In many studies, the substitution of a phenyl ring at this position is a common feature in biologically active compounds. researchgate.net The electronic properties of this phenyl ring, in turn, can be fine-tuned. For example, in a series of 2-phenyl-substituted benzimidazoles, a hydrophilic group on the phenyl ring was found to enhance COX-2 inhibition. nih.gov

For the fused azocino ring, the position and nature of substituents would likely play a crucial role in defining the molecule's three-dimensional shape and its interaction with biological targets. In the smaller ring system of pyrimido[1,2-a]benzimidazoles, substitutions on the pyrimidine (B1678525) ring have been shown to be critical for activity. For example, in a series of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, the presence of a hydroxyl group on the pyrimidine moiety was found to be important for their biological effects. nih.gov It is conceivable that substituents on the larger and more flexible azocino ring could have an even more pronounced effect on conformational freedom and, consequently, on binding affinity and selectivity for specific receptors or enzymes.

The following table summarizes the influence of substituents on the biological activity of various fused benzimidazole systems, offering a predictive framework for this compound analogs.

Fused System Substituent & Position Observed Effect on Biological Activity
Benzimidazoles5-Nitro, 5-FormylIncreased topoisomerase I inhibition semanticscholar.org
Benzimidazoles5-HydrogenEnhanced antifungal activity nih.gov
2-Phenyl-benzimidazolesHydrophilic group on phenylIncreased COX-2 inhibition nih.gov
Pyrimido[1,2-a]benzimidazolesHydroxyl on pyrimidine ringImportant for biological activity nih.gov

Stereochemical Considerations in Biological Recognition

Stereochemistry is a fundamental aspect of drug-receptor interactions, and it is highly probable that the biological recognition of this compound analogs would be stereospecific. The eight-membered azocino ring introduces a higher degree of conformational flexibility and the potential for multiple stereocenters, making stereochemical considerations particularly important.

While direct studies on azocino[1,2-a]benzimidazoles are lacking, research on other fused heterocyclic systems highlights the significance of stereochemistry. For instance, in the synthesis of fusahexin, a bicyclic dipeptide, the cyclization process exclusively forms the bridgehead of the fused ring in the R configuration, demonstrating stereochemical control in the formation of the ring system. acs.org

The presence of chiral centers, which can arise from substitutions on the azocino ring or from the non-planar nature of the fused ring system itself, would likely lead to enantiomers or diastereomers with distinct biological activities. It is common for one enantiomer of a chiral drug to be significantly more active than the other, as it can achieve a more favorable three-dimensional orientation for binding to its biological target. The less active enantiomer may be inactive or could even contribute to off-target effects.

For the this compound scaffold, the conformational isomers (atropisomers) arising from restricted rotation around single bonds could also play a role in biological activity. The larger ring size of the azocino moiety compared to more studied five- or six-membered fused rings increases the likelihood of such conformational complexities. Future research on this compound analogs should, therefore, involve the separation and independent biological evaluation of stereoisomers to fully elucidate their SAR.

Modulating Molecular Interactions for Targeted Mechanisms

The design of targeted therapeutic agents requires a detailed understanding of the molecular interactions between a ligand and its biological target. For this compound analogs, modulating these interactions through synthetic modifications would be key to achieving desired pharmacological effects. The core benzimidazole scaffold is known to participate in various non-covalent interactions. researchgate.net

Hydrogen bonding is a critical interaction for many biologically active benzimidazole derivatives. The benzimidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom). Substituents can be introduced to add further hydrogen bonding capabilities.

Hydrophobic interactions are also crucial, particularly when the target protein has hydrophobic pockets. The introduction of hydrophobic substituents, such as alkyl or aryl groups, on the this compound scaffold could enhance binding to such targets.

Pi-pi stacking interactions can occur between the aromatic benzimidazole ring system and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. The nature of the fused ring and its substituents can influence the electronic properties of the benzimidazole system and thus modulate these stacking interactions.

By strategically placing substituents with different electronic and steric properties on the this compound scaffold, it should be possible to fine-tune these molecular interactions to achieve high affinity and selectivity for a specific biological target.

Comparative SAR Studies with Other Fused Benzimidazole Systems

A comparative analysis of the SAR of azocino[1,2-a]benzimidazoles with other fused benzimidazole systems can provide valuable insights into the role of the fused ring's size and nature on biological activity. While direct comparative studies are unavailable, we can draw parallels from existing research on smaller fused ring systems like imidazo[1,2-a]benzimidazoles and pyrimido[1,2-a]benzimidazoles.

In a study comparing benzimidazole and benzothiazole (B30560) derivatives, the benzothiazole analogs were generally found to be more active in certain anticancer assays. nih.gov This highlights that even a subtle change in the heterocyclic core can significantly impact biological activity.

The following table presents a comparative overview of different fused benzimidazole systems, which can serve as a basis for predicting the properties of azocino[1,2-a]benzimidazoles.

Fused System Ring Size Key Structural Features Reported Biological Activities
Imidazo[1,2-a]benzimidazole5-memberedRigid, planar systemAnti-parasitic, Antiviral nih.govresearchgate.net
Pyrimido[1,2-a]benzimidazole6-memberedMore flexible than imidazo (B10784944) analogsAntiviral, Neuroprotective nih.gov
Azepino[1,2-a]benzimidazole7-memberedIncreased flexibilitySynthesis reported, limited biological data researchgate.net
This compound 8-membered Highly flexible (predicted) Largely unexplored

The exploration of this compound and other large-ring fused systems could lead to the discovery of novel scaffolds with unique pharmacological profiles, potentially targeting biological macromolecules that are not effectively modulated by smaller, more rigid heterocyclic systems.

Future Directions and Emerging Research Avenues for Azocino 1,2 a Benzimidazole

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic systems like azocino[1,2-a]benzimidazole has traditionally relied on multi-step processes. For instance, the synthesis of a related derivative, cyclopropa nih.govichem.mdThis compound, has been achieved through thermolysis, though with modest yields. rsc.orgnih.gov Another established route involves the oxidative cyclization of 3,6-dimethoxy-2-(azocan-1-yl)aniline precursors using reagents like hydrogen peroxide and hydrobromic acid to form the this compound core. nih.gov

Future research will prioritize the development of more efficient and environmentally benign synthetic strategies. The principles of green chemistry are becoming central to modern organic synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials. mdpi.comnih.govmdpi.comresearchgate.net Key future directions include:

One-Pot and Multicomponent Reactions (MCRs): Combining multiple reaction steps into a single, continuous process significantly improves efficiency and reduces waste. ichem.mdrsc.orgnih.gov The development of MCRs for this compound would streamline its production, avoiding the need to isolate intermediates.

Advanced Catalysis: The use of novel catalysts, such as earth-abundant metal catalysts (e.g., iron, zinc) and engineered nanocatalysts, can lead to milder reaction conditions, higher yields, and improved selectivity. ichem.mdnih.govrsc.org For example, scandium triflate has been identified as an effective promoter for the cyclization of heteroaromatic systems. organic-chemistry.org

Alternative Energy Sources: Methodologies employing microwave irradiation and ultrasound are gaining traction as they can dramatically reduce reaction times and improve yields. ichem.md These techniques could be applied to key steps in the synthesis of the this compound scaffold.

Bio-based Solvents and Renewable Feedstocks: A major goal of sustainable chemistry is to move away from petroleum-based solvents and starting materials. mdpi.comrsc.org Future syntheses may explore the use of water or bio-derived solvents and starting materials to construct the heterocyclic framework. rsc.org

Synthetic Approach Description Potential Advantages for this compound Synthesis Relevant Findings
One-Pot Synthesis Multiple synthetic steps are performed in a single reactor without isolating intermediates.Increased efficiency, reduced solvent waste, time savings.Efficient one-pot syntheses for various benzimidazole (B57391) derivatives have been developed using catalysts like Fe(iii) porphyrin and ZnFe2O4. ichem.mdnih.gov
Microwave-Assisted Synthesis Uses microwave energy to heat reactions, often leading to rapid reaction rates.Drastically reduced reaction times, potential for higher yields and cleaner reactions.Microwave irradiation has been successfully used in the synthesis of various N-fused heterocycles. mdpi.com
Sustainable Catalysis Employs non-toxic, recyclable, or earth-abundant metal catalysts.Lower environmental impact, reduced cost, enhanced safety.Catalysts like MgO supported on dendritic fibrous nanosilica (MgO@DFNS) have been used for benzimidazole synthesis under mild conditions. rsc.org
Acyl-Transfer Annulation An emerging strategy where an acyl group is transferred intramolecularly to form a fused ring system.Provides a novel and direct route to complex N-fused heterocycles from readily available heteroaryl ketones.Aromatisation-driven acyl transfer has been shown to be a viable method for creating N-fused heterocyclic scaffolds. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Future research on this compound will likely incorporate AI and ML in several key areas:

De Novo Design: ML models, particularly deep learning architectures like variational autoencoders and generative adversarial networks, can be trained on large datasets of known molecules to generate novel this compound derivatives with desirable structural features. nih.govresearchgate.net

Property Prediction: AI algorithms can predict the physicochemical and biological properties of virtual compounds. This includes predicting bioactivity against specific targets (e.g., kinases, receptors), as well as crucial pharmacokinetic profiles (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govnih.govnih.govfrontiersin.org This allows for the in silico screening of thousands of potential derivatives, saving significant time and resources.

Structure-Activity Relationship (SAR) Analysis: By analyzing datasets of synthesized compounds and their measured activities, ML can identify complex SARs that may not be obvious to human chemists. nih.gov This insight can guide the rational design of more potent and selective molecules.

Retrosynthesis Planning: AI tools are being developed to predict viable synthetic routes for complex molecules, effectively performing retrosynthesis. researchgate.netacs.org This can help chemists devise the most efficient and practical ways to synthesize novel, computationally designed this compound targets.

AI/ML Application Description Potential Impact on this compound Research
Generative Models Algorithms that learn from existing chemical data to create new, valid molecular structures.Rapid generation of diverse virtual libraries of novel this compound derivatives for screening.
Predictive Modeling (QSPR/QSAR) Quantitative Structure-Property/Activity Relationship models that correlate chemical structure with specific properties or biological activities.Prioritization of synthetic targets by predicting their efficacy, selectivity, and drug-likeness before synthesis. nih.govnih.gov
Target Identification Computational methods to predict the potential biological targets of a given compound.Uncovering new therapeutic applications for the this compound scaffold by identifying its most likely protein interaction partners. japsonline.com
Automated Synthesis Planning AI systems that propose step-by-step reaction pathways for a target molecule.Accelerating the synthesis of computationally designed compounds by providing optimized and novel synthetic routes. researchgate.net

Advanced Spectroscopic and Imaging Techniques for Real-time Analysis

The structural complexity of this compound derivatives necessitates sophisticated analytical techniques for unambiguous characterization and for monitoring their synthesis in real time. Future research will increasingly rely on advanced spectroscopic and imaging methods to gain deeper insights into these molecules.

Advanced NMR Spectroscopy: While standard 1D NMR is routine, the complex, often overlapping signals in fused heterocyclic systems require more advanced techniques. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for definitively assigning the structure and connectivity of new this compound analogues. ipb.ptnumberanalytics.comox.ac.uk

Real-time Reaction Monitoring: The ability to monitor reactions as they happen provides crucial data for optimization and quality control. nih.gov Techniques like in-line Raman spectroscopy and ambient ionization mass spectrometry allow chemists to track the consumption of reactants and the formation of products in real time without the need for cumbersome sample workups. waters.comacs.orgacs.org For instance, Atmospheric Solids Analysis Probe (ASAP) mass spectrometry can provide mass spectra of a reaction mixture in under a minute. waters.comtheanalyticalscientist.com

Fluorescence-Based Imaging: The benzimidazole core is a well-known fluorophore and is a component of many fluorescent probes used in bioimaging. researchgate.netnih.gov This opens up an exciting avenue for designing novel this compound derivatives with intrinsic fluorescence. Such compounds could be developed as molecular probes for imaging specific cellular components or sensing changes in the cellular environment, such as pH or the presence of specific ions or biomolecules. acs.orgacs.orgnih.gov

Technique Application for this compound Key Advantages
2D NMR (COSY, HSQC, HMBC) Unambiguous structural elucidation of novel, complex derivatives.Provides detailed connectivity information between atoms (H-H, C-H), essential for confirming fused ring structures. ipb.ptox.ac.uk
Real-Time Mass Spectrometry (e.g., ASAP-MS) In-situ monitoring of synthetic reactions to optimize conditions (temperature, time, catalyst loading).Rapid, high-sensitivity analysis with minimal sample preparation, allowing for immediate feedback on reaction progress. waters.comtheanalyticalscientist.com
In-line Raman Spectroscopy Continuous monitoring of reactions, particularly in flow chemistry setups.Non-invasive, non-destructive technique that provides real-time data on product formation and quality control. nih.govacs.org
Fluorescence Microscopy Development of derivatives as fluorescent probes for cellular imaging.High sensitivity and spatial resolution for studying biological processes and localizing molecules within live cells. acs.orgnih.gov

Expanding Interdisciplinary Research Applications of this compound

The inherent structural features of this compound—a DNA-binding benzimidazole core fused to a conformationally flexible eight-membered ring—make it a prime candidate for exploration in various interdisciplinary fields. While initial interest may stem from its relationship to other bioactive heterocycles, its unique topology could lead to entirely new applications.

Medicinal Chemistry and Drug Discovery: The benzimidazole ring is a privileged scaffold found in numerous FDA-approved drugs. frontiersin.orgnih.gov Fused heterocyclic systems are also prevalent in pharmaceuticals. nih.gov Future research will undoubtedly focus on synthesizing libraries of this compound derivatives to screen for a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govichem.md The azocine (B12641756) ring provides a vector for conformational and substituent diversity that can be exploited to fine-tune binding affinity and selectivity for specific biological targets.

Chemical Biology: Beyond therapeutic use, these compounds can be developed as chemical tools to probe biological systems. By attaching fluorescent tags, affinity labels, or photo-crosslinkers, derivatives of this compound could be used to identify novel protein targets, visualize cellular processes, or serve as sensors for specific analytes within a cell. researchgate.netacs.org For example, benzimidazole-based probes have been successfully developed for detecting pH changes and specific ions in living cells. nih.govacs.org

Materials Science: Fused aromatic and heterocyclic systems often possess unique photophysical properties, making them interesting candidates for organic electronics. Research could explore the potential of this compound derivatives in the development of organic light-emitting diodes (OLEDs), sensors, or other functional materials where their electronic and structural properties can be harnessed.

The convergence of these research avenues—driven by sustainable synthesis, guided by artificial intelligence, and analyzed by advanced instrumentation—will define the next chapter in the scientific story of this compound, transforming it from a chemical curiosity into a versatile scaffold for innovation.

Q & A

Q. What validation steps are critical when transitioning from computational (DFT) predictions to experimental synthesis of novel derivatives?

  • Methodology :

Synthetic feasibility : Screen predicted structures for accessible starting materials and reaction pathways .

Experimental corroboration : Compare DFT-predicted spectral data (e.g., IR, NMR) with empirical results to validate accuracy .

Biological testing : Confirm computationally predicted bioactivity (e.g., kinase inhibition) through in vitro assays .

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